Benzene-1,3-disulfonyl azide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4N6O4S2 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-N,3-N-didiazobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H4N6O4S2/c7-9-11-17(13,14)5-2-1-3-6(4-5)18(15,16)12-10-8/h1-4H |
InChI Key |
LWDPERQKNXVEAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])S(=O)(=O)N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])S(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for Benzene 1,3 Disulfonyl Azide
Established Synthetic Pathways to Benzene-1,3-disulfonyl Azide (B81097)
The formation of Benzene-1,3-disulfonyl azide relies on a classical and effective reaction pathway.
The primary and most cited method for synthesizing this compound is the Forster-Fiertz reaction. researchgate.netutwente.nlresearchgate.net This reaction involves the treatment of a sulfonyl chloride with an azide salt, typically sodium azide. researchgate.netutwente.nl In the specific case of this compound, the reaction proceeds by reacting 1,3-benzenedisulfonyl chloride with sodium azide. researchgate.netutwente.nlresearchgate.net This method is known for its efficiency, producing the desired product in high yields. utwente.nlresearchgate.net The resulting this compound is a white powder with a reported melting point of 84-86 °C. utwente.nlresearchgate.net The reaction effectively substitutes the chloride atoms on the sulfonyl groups with azide groups, leading to the formation of the diazide compound. researchgate.net
The successful synthesis via the Forster-Fiertz reaction is dependent on the quality and stoichiometry of its precursor compounds. The key reactants are detailed below.
| Precursor Compound | Chemical Formula | Role in Synthesis |
| 1,3-Benzenedisulfonyl chloride | C₆H₄Cl₂O₄S₂ | The starting material that provides the benzene-1,3-disulfonyl backbone. researchgate.netutwente.nl |
| Sodium azide | NaN₃ | The source of the azide nucleophile that displaces the chloride ions. researchgate.netutwente.nl |
Considerations for Scalable Synthesis of this compound
Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale requires careful consideration of several factors to ensure safety, efficiency, and purity. The Forster-Fiertz reaction is noted for its high reported yield, which can reach up to 97%, a favorable characteristic for scalable production. utwente.nlresearchgate.net
For industrial-scale production, which often utilizes large batch reactors, the controlled addition of sodium azide to a solution of the sulfonyl chloride is crucial. This helps to manage the reaction's exothermicity and ensure safety. Maintaining a specific temperature throughout the reaction is also vital for optimizing the yield and purity of the final product. Following the completion of the reaction, isolation and purification steps, such as filtration and washing, are necessary to obtain this compound of the required quality. The inherent reactivity of azide compounds also necessitates stringent safety protocols during handling and storage on a large scale.
Decomposition Mechanisms and Reactive Intermediates Derived from Benzene 1,3 Disulfonyl Azide
Thermal Decomposition Pathways of Benzene-1,3-disulfonyl Azide (B81097)
Thermal activation of benzene-1,3-disulfonyl azide provides the necessary energy to initiate the extrusion of molecular nitrogen, a key step in the generation of reactive sulfonyl nitrenes. researchgate.net The environment in which this decomposition occurs significantly influences the subsequent reactions and the by-products formed. researchgate.net
The principal pathway for the thermal decomposition of this compound (1,3-BDSA) involves the cleavage of the N-N₂ bond and subsequent elimination of a nitrogen molecule (N₂). researchgate.net This process results in the formation of a highly reactive intermediate known as a sulfonyl nitrene. Specifically, the decomposition of 1,3-BDSA yields a benzene-1,3-disulfonyl dinitrene, which is a diradical species capable of undergoing various reactions, such as C-H insertion when decomposed within a suitable matrix like a polyolefin. researchgate.net
The kinetics of the thermal decomposition of this compound have been studied, particularly in the context of its application as a cross-linking agent. When decomposed within a polyolefin matrix, the process follows first-order reaction kinetics. researchgate.net This indicates that the rate of decomposition is directly proportional to the concentration of the azide. The efficiency of this decomposition at specific temperatures makes 1,3-BDSA suitable for polymer processing applications. researchgate.net
Decomposition Kinetics of 1,3-BDSA in Polyolefin
| Parameter | Value | Temperature |
|---|---|---|
| Reaction Order | First-Order | 200 °C |
| Half-life (t₁/₂) | 25.7 seconds | 200 °C |
Thermodynamic studies on the related compound benzenesulfonyl azide show that the activation energy for the loss of molecular nitrogen is approximately 35 kcal/mol, providing insight into the energy requirements for the formation of the sulfonyl nitrene intermediate. researchgate.net
The by-products resulting from the thermal decomposition of this compound are highly dependent on the reaction conditions. When 1,3-BDSA is decomposed in a polyolefin, the primary reaction of the generated sulfonyl nitrenes is C-H bond insertion, leading to the cross-linking of polymer chains. researchgate.net However, the decomposition of pure, neat 1,3-BDSA is more complex and leads to the formation of undesirable by-products. researchgate.net Analysis of the gaseous products from the decomposition of the pure compound has identified the formation of sulfur dioxide (SO₂) and benzene (B151609). researchgate.net This suggests that in the absence of a substrate for the nitrene to react with, secondary decomposition pathways dominate.
Photolytic Generation of Reactive Species from this compound
Photolysis offers an alternative method to thermal decomposition for generating reactive intermediates from sulfonyl azides. This technique utilizes light energy to induce the extrusion of nitrogen, leading to the formation of sulfonyl nitrenes and other related reactive species. researchgate.netnih.gov
Upon photolysis, sulfonyl azides like this compound are known to initially form sulfonyl nitrenes in an excited singlet state. researchgate.netwikipedia.org This singlet nitrene is a short-lived species. nih.govresearchgate.net Due to fast intersystem crossing (ISC), the initially formed singlet nitrene is rapidly converted into its more thermodynamically stable triplet ground state. researchgate.netnih.govresearchgate.net Experimental studies on various aryl-sulfonylnitrenes have provided evidence for the triplet ground state through techniques like EPR spectroscopy. nih.govrsc.orgnih.gov The energy difference between the singlet and triplet states can be small, allowing for interconversion, but the triplet state is generally the more stable and reactive form in many subsequent chemical transformations. wikipedia.org
Properties of Sulfonyl Nitrene Electronic States
| Property | Singlet Nitrene (S₁) | Triplet Nitrene (T₀) |
|---|---|---|
| Formation | Initial product of photolysis | Formed via intersystem crossing from the singlet state |
| Electronic State | Excited State | Ground State |
| Stability | Less stable, short-lived | Thermodynamically more stable |
| Reactivity | Can undergo concerted reactions | Reacts stepwise, often as a diradical |
Beyond the neutral singlet and triplet nitrenes, other reactive species can be generated from sulfonyl azides under specific conditions. nih.govnih.gov In the presence of a photosensitizer or photocatalyst, an electron transfer can occur from the excited catalyst to the sulfonyl azide. nih.govresearchgate.net This process leads to the formation of a sulfonyl nitrene radical anion after the loss of N₂. nih.govnih.gov These nitrene radical complexes are distinct from the neutral nitrene species and possess discrete spin density on the nitrogen atom. nih.govresearchgate.net They have become important intermediates in a variety of catalytic reactions, including C-H amination and aziridination, and are typically generated from activated organic azides such as sulfonyl azides. nih.govresearchgate.net
Reactivity Profiles and Mechanistic Investigations of Benzene 1,3 Disulfonyl Azide Derived Species
Carbon-Hydrogen (C-H) Insertion Reactions
The thermal or metal-catalyzed decomposition of sulfonyl azides, such as benzene-1,3-disulfonyl azide (B81097), generates electrophilic sulfonyl nitrenes. These intermediates can directly insert into C-H bonds, providing a powerful method for C-N bond formation. rsc.org This transformation is particularly valuable as it allows for the direct functionalization of otherwise unreactive C-H bonds. Transition metal catalysis has significantly broadened the scope and utility of these reactions, enabling selective transformations under milder conditions. rsc.orgacs.org
The scope of C-H insertion reactions involving sulfonyl azides is extensive, with transition metals like rhodium, ruthenium, and iridium playing a pivotal role in achieving high selectivity. rsc.orgacs.orgorganic-chemistry.orgacs.org The choice of catalyst and directing group on the substrate can precisely control the site of amination. For instance, chelation-assisted C-H activation often leads to excellent ortho-selectivity in aromatic substrates. acs.orgnih.gov
The inherent reactivity of C-H bonds typically follows the order: tertiary (methine) > secondary (methylene) > primary (methyl). core.ac.uk However, this preference can be influenced by the catalyst, solvent, and electronic or steric properties of the substrate. A notable application of benzene-1,3-disulfonyl azide is in the cross-linking of polyolefins. Upon thermal decomposition, the resulting disulfonyl nitrene species insert into the C-H bonds of the polymer chains, creating a cross-linked network without significant polymer degradation.
Table 1: Examples of Metal-Catalyzed C-H Amination with Sulfonyl Azides
| Catalyst System | Directing Group | Substrate Type | Selectivity | Reference |
|---|---|---|---|---|
| [IrCpCl₂]₂ / AgNTf₂ | Pyridine, Ketoxime | Arenes | ortho-C-H Amidation | organic-chemistry.org |
| [CpRh(MeCN)₃][SbF₆] | 2-Pyrimidyl | Indoles | C2-Sulfonamidation | nih.gov |
| Ru(II) complex | Ketone | Xanthones, Chromones | C5-Amination | acs.org |
Both intramolecular and intermolecular C-H functionalization can be achieved using sulfonyl azides. rsc.org The outcome is largely dictated by the substrate's structure and the reaction conditions.
Intramolecular C-H Insertion: This process is favored when a C-H bond is positioned in close proximity to the azide group, typically allowing for the formation of a stable five- or six-membered ring. core.ac.ukmdpi.com Dirhodium catalysts are particularly effective in promoting these cyclization reactions. Studies on related diazosulfones have shown that while five-membered rings are often kinetically favored, the specific geometry around the sulfonyl group can enable the formation of six-membered heterocyclic sulfones. core.ac.uk
Intermolecular C-H Insertion: This reaction occurs between two separate molecules—the sulfonyl azide and the organic substrate. For this pathway to be efficient, it often requires a high concentration of the substrate and a catalyst that can facilitate the intermolecular C-N bond formation while suppressing competitive side reactions. rsc.orgacs.org Chelation-assisted, directed C-H activation is a common strategy to ensure high regioselectivity and yield in intermolecular reactions. acs.orgnih.gov
The decomposition of a sulfonyl azide (RSO₂N₃) leads to the extrusion of dinitrogen (N₂) and the formation of a highly reactive sulfonyl nitrene intermediate (RSO₂N). The mechanism of the subsequent C-H insertion can proceed through different pathways.
In a concerted mechanism, the singlet nitrene directly inserts into the C-H bond through a three-centered transition state. This pathway is stereoretentive, meaning the stereochemistry of the carbon center is preserved in the product.
Alternatively, a stepwise radical mechanism can occur, particularly with triplet state nitrenes. This involves hydrogen atom abstraction from the substrate by the nitrene to form a radical pair, followed by radical recombination to yield the final product. This pathway can lead to a loss of stereochemical information.
In metal-catalyzed reactions, the process is believed to involve the formation of a metal-nitrenoid intermediate. nih.gov This species, rather than a free nitrene, is the active agent that reacts with the C-H bond. This catalytic cycle helps to control the reactivity and selectivity of the insertion, often favoring concerted-type pathways and enabling reactions at lower temperatures. rsc.org
Cycloaddition Reactions and Heterocycle Formation
Organic azides are well-known 1,3-dipoles that readily participate in cycloaddition reactions with various unsaturated partners (dipolarophiles), such as alkenes and alkynes. This reactivity provides a powerful route for the synthesis of five-membered nitrogen-containing heterocycles. nih.govwikipedia.org
The [3+2] dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a reaction between a 1,3-dipole (the azide) and a dipolarophile (e.g., an alkyne or alkene) to form a five-membered ring. wikipedia.orgijrpc.com This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and broad functional group tolerance. ijrpc.com
For sulfonyl azides like this compound, which are electron-deficient, the reaction works exceptionally well with electron-rich dipolarophiles. rsc.org The reaction can be performed under thermal conditions or catalyzed by metals, most notably copper(I) for the reaction with terminal alkynes, which ensures the exclusive formation of 1,4-disubstituted 1,2,3-triazoles. ijrpc.comorganic-chemistry.org
The reactivity of this compound and related sulfonyl azides is widely exploited for the synthesis of a variety of nitrogen-containing heterocycles.
Triazoles: The most direct application of the [3+2] cycloaddition of sulfonyl azides is the reaction with alkynes to produce N-sulfonylated 1,2,3-triazoles. rsc.orgorganic-chemistry.org These reactions are highly efficient and provide a straightforward entry into this important class of heterocycles. beilstein-journals.org
Aziridines: The reaction of sulfonyl azides with alkenes can yield aziridines. The mechanism for this transformation has been a subject of investigation. One proposed pathway involves a [3+2] cycloaddition to form an unstable triazoline intermediate, which then undergoes dinitrogen extrusion to collapse into the aziridine (B145994) ring. beilstein-archives.org An alternative pathway involves the initial formation of a sulfonyl nitrene, which then adds across the double bond. beilstein-archives.org DFT calculations on the reaction of benzenesulfonyl azide with oxabicyclic alkenes suggest the cycloaddition-dinitrogen extrusion pathway is kinetically favored over the path involving initial nitrene formation. beilstein-archives.org
Amidines: N-sulfonyl amidines can be synthesized from sulfonyl azides through several methods. A prominent route is the copper-catalyzed three-component reaction of a sulfonyl azide, a terminal alkyne, and an amine. organic-chemistry.org Another effective method involves the reaction of sulfonyl azides with thioamides, which directly yields N-sulfonyl amidines. beilstein-journals.orgresearchgate.net
Table 2: Heterocycle Synthesis from Sulfonyl Azides
| Heterocycle | Reactant Partner | Key Transformation | Catalyst/Conditions | Reference(s) |
|---|---|---|---|---|
| 1,2,3-Triazole | Alkyne | [3+2] Cycloaddition | Cu(I) or Thermal | rsc.orgorganic-chemistry.org |
| Aziridine | Alkene | [3+2] Cycloaddition then N₂ loss, or Nitrene addition | Thermal | beilstein-archives.org |
| N-Sulfonyl Amidine | Alkyne + Amine | Three-component coupling | Cu(I) | organic-chemistry.org |
Ene-Azide Reactivity and Triazoline/Aziridine Synthesis
The reaction between sulfonyl azides and alkenes, often termed an ene-azide reaction, is a key transformation for synthesizing nitrogen-containing heterocycles. The azide functional group of this compound can act as a 1,3-dipole and undergo a cycloaddition reaction with an alkene. rsc.org This process typically leads to the formation of a five-membered triazoline ring. rsc.org
However, the triazoline intermediates derived from sulfonyl azides are often thermally unstable. They can readily undergo dinitrogen extrusion (loss of N₂) to yield three-membered aziridine rings. beilstein-archives.org Mechanistic investigations into the reaction of benzenesulfonyl azides with alkenes have explored two primary pathways to the aziridine product:
Stepwise Pathway: A [3+2] cycloaddition reaction occurs first to form the triazoline intermediate, which then eliminates a molecule of dinitrogen to form the final aziridine product. beilstein-archives.org
Concerted Pathway (or Nitrene Pathway): An initial decomposition of the sulfonyl azide occurs, eliminating dinitrogen to form a highly reactive sulfonyl nitrene intermediate. This nitrene then adds to the alkene in a subsequent step to form the aziridine. beilstein-archives.org
Computational studies on the reaction between benzenesulfonyl azide and oxabicyclic alkenes suggest that the pathway involving an initial [3+2] cycloaddition to form a triazoline, followed by nitrogen extrusion, is energetically favored over the pathway involving a pre-formed nitrene intermediate. beilstein-archives.org This indicates that the triazoline is a key intermediate on the reaction coordinate toward the aziridine. beilstein-archives.org The photocatalytic activation of sulfonyl azides can also lead to aziridination of unactivated alkenes, proceeding through a nitrene radical anion intermediate. acs.org
Table 1: Mechanistic Pathways for Aziridination
| Mechanistic Pathway | Step 1 | Step 2 | Key Intermediate |
|---|---|---|---|
| [3+2] Cycloaddition | 1,3-dipolar cycloaddition of azide to alkene | Elimination of N₂ from triazoline | Triazoline |
| Nitrene Insertion | Decomposition of azide to form nitrene + N₂ | Addition of nitrene to alkene | Sulfonyl Nitrene |
Reactions with Nucleophiles and Electrophiles (General Azide Chemistry Context)
The reactivity of this compound with nucleophiles and electrophiles is characteristic of the sulfonyl azide functional group.
Reactions with Nucleophiles: The sulfur atom in a sulfonyl azide is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the azide group. This makes it susceptible to attack by nucleophiles.
Sulfonamidation: Benzenesulfonyl azides can react with nucleophiles like the amino acid proline in a base-mediated coupling reaction. nih.gov In this transformation, the sulfonyl azide acts as a sulfonyl donor, leading to the formation of proline-derived benzenesulfonamides. nih.gov
Diazo-Transfer Reactions: Sulfonyl azides are widely used as diazo-transfer reagents. They react with nucleophilic active methylene (B1212753) compounds (e.g., β-keto esters or malonates) in the presence of a base to transfer a diazo group (N₂). organic-chemistry.orgacs.orgsemanticscholar.org This reaction is a fundamental method for synthesizing diazo compounds, which are valuable synthetic intermediates. organic-chemistry.orgacs.orgsemanticscholar.org
Staudinger Reaction: Sulfonyl azides react with phosphines, such as in the Staudinger reaction with phosphite (B83602) intermediates during solid-phase oligonucleotide synthesis, to form N-modified phosphoramidates. oup.com
Reactions with Electrophiles: While the sulfur center of this compound is electrophilic, the terminal nitrogen of the azide moiety possesses a lone pair of electrons and can exhibit nucleophilic character. However, the strong electron-withdrawing sulfonyl group significantly reduces the nucleophilicity of the attached azide. Consequently, reactions where the azide group of a sulfonyl azide acts as a nucleophile toward an external electrophile are less common compared to its cycloaddition or diazo-transfer reactivity. The predominant electrophilic reaction of the azide group is its participation in [3+2] cycloaddition with electron-deficient alkenes, where the azide acts as the nucleophilic 1,3-dipole. rsc.org
Table 2: Reactivity of Benzenesulfonyl Azides with Nucleophiles
| Nucleophile Type | Reagent Example | Product Type |
|---|---|---|
| Amine | Proline | Sulfonamide |
| Active Methylene Compound | β-keto ester | Diazo Compound |
Radical Cascade Reactions Initiated by Azide Decomposition
The decomposition of this compound can initiate radical reactions. This process is typically triggered by thermal or photochemical energy, which causes the extrusion of a stable dinitrogen molecule (N₂). researchgate.net
The initial and critical step in this cascade is the generation of a highly reactive sulfonyl nitrene intermediate. nih.gov A sulfonyl nitrene is a neutral, electron-deficient species with a nitrogen atom that has only six valence electrons, making it highly reactive and electrophilic. nih.govresearchgate.net
Once formed, the sulfonyl nitrene radical can engage in a variety of rapid subsequent reactions, including:
C-H Bond Insertion: The sulfonyl nitrene can insert directly into the carbon-hydrogen bonds of other molecules. This reactivity has been harnessed for the cross-linking of polyolefins. In this application, this compound is blended with a polymer and heated, leading to the formation of disulfonyl nitrenes which then insert into the C-H bonds of the polymer chains, creating covalent cross-links.
Rearrangement and Fragmentation: In the absence of a suitable substrate, the generated sulfonyl nitrene intermediate can undergo further reactions. Studies on the flash vacuum pyrolysis of benzenesulfonyl azide at high temperatures (800 K) have shown that the intermediate nitrene can fragment further to produce phenylnitrene and sulfur dioxide (SO₂). researchgate.net The decomposition of pure this compound can also yield SO₂ and benzene (B151609) as byproducts.
These reactions, initiated by the azide decomposition, represent a simple radical sequence rather than a complex, multi-step cascade. The process begins with the formation of the nitrene radical, which then typically undergoes a single, terminating reaction like C-H insertion.
Table 3: Radical Reactions Initiated by Decomposition of this compound
| Initiation | Reactive Intermediate | Subsequent Reaction | Application/Outcome |
|---|---|---|---|
| Thermal Decomposition | Benzene-1,3-disulfonyl dinitrene | C-H Insertion | Polyolefin cross-linking |
Applications of Benzene 1,3 Disulfonyl Azide in Advanced Materials Science
Polymer Cross-linking and Network Formation
Benzene-1,3-disulfonyl azide (B81097) serves as an effective cross-linking agent, converting linear polymer chains into a three-dimensional network. This process significantly alters the physical and mechanical properties of the polymers, leading to materials with improved strength, thermal stability, and solvent resistance. The cross-linking is initiated by the thermal decomposition of the azide groups, which generates highly reactive sulfonyl nitrenes that can insert into the carbon-hydrogen (C-H) bonds of the polymer backbone. researchgate.net
Cross-linking of Polyolefins (e.g., Polypropylene, Polyethylene, EPDM)
Benzene-1,3-disulfonyl azide has been demonstrated to be an effective cross-linking agent for various polyolefins, including polypropylene (PP), polyethylene (PE), and ethylene-propylene-diene terpolymer (EPDM) rubber. researchgate.net Studies have shown that the thermal decomposition of this compound in a polyolefin matrix leads to the formation of sulfonyl nitrenes, which then readily cross-link the polymer chains through C-H insertion. researchgate.net This process is suitable for industrial applications as the decomposition occurs at temperatures compatible with polyolefin processing. researchgate.net For instance, the decomposition in a polyolefin environment exhibits a first-order reaction with a half-life of 25.7 seconds at 200°C. researchgate.netplu.mx
The cross-linking of polypropylene with this compound has been verified using size exclusion chromatography (SEC), which showed the formation of higher molecular weight fractions without signs of polymer degradation. researchgate.net Similarly, it has been used for the dynamic vulcanization of PP/EPDM blends to produce thermoplastic vulcanizates (TPVs). mdpi.com These TPVs exhibit elastomer-like properties while being processable as thermoplastics. mdpi.com Research indicates that low concentrations of this compound are particularly effective, yielding TPVs with excellent mechanical properties. mdpi.com
| Polymer | Cross-linking Agent | Temperature (°C) | Outcome | Reference |
| Polypropylene (PP) | This compound | 200 | Formation of cross-linked network, no polymer degradation | researchgate.net |
| Polyethylene (PE) | This compound | 200 | Introduction of long-chain branches | mdpi.com |
| PP/EPDM Blends | This compound | Not Specified | Production of thermoplastic vulcanizates (TPVs) with good mechanical properties | mdpi.com |
Cross-linking of Acrylic Fibers
The use of disulfonyl azides as cross-linking agents has been investigated to enhance the mechanical and thermal properties of acrylic fibers. mdpi.com While specific studies focusing exclusively on this compound are not extensively detailed in the provided search results, the general mechanism of action for disulfonyl azides involves the thermal generation of nitrenes that can react with the polymer backbone. This cross-linking can improve properties such as thermal stability and reduce flammability. The nitrene intermediates formed from the decomposition of the disulfonyl azide can insert into C-H bonds present in the acrylic polymer chains, leading to the formation of a network structure. This modification is aimed at improving the performance of acrylic fibers in applications where enhanced thermal resistance is required.
Thermally Activated Cross-linking Mechanisms
The cross-linking action of this compound is initiated by heat. researchgate.net Upon heating, the sulfonyl azide groups decompose, releasing nitrogen gas and generating highly reactive sulfonyl nitrene intermediates. researchgate.netmdpi.com These nitrenes are the active species responsible for the cross-linking process. The primary mechanism involves the insertion of the singlet nitrene into the C-H bonds of the polymer chains. researchgate.net This insertion reaction forms a stable covalent bond between two polymer chains, leading to the formation of a cross-linked network. researchgate.net The decomposition of pure this compound can be complex, producing byproducts such as sulfur dioxide and benzene (B151609), which underscores the importance of thorough blending when used with polymers. researchgate.netplu.mx The thermal activation allows for the cross-linking to occur during polymer processing steps like extrusion, making it a practical method for industrial applications. mdpi.com
Polymer Functionalization and Grafting
Beyond cross-linking, this compound is also utilized for the functionalization and grafting of polymers. This involves the introduction of new chemical groups or polymer chains onto the main polymer backbone, thereby modifying its properties for specific applications.
Introduction of Long-Chain Branches in Polymers
This compound can be used to introduce long-chain branches (LCB) into linear polymers like polyethylene. mdpi.com This is achieved through reactive extrusion at elevated temperatures, where the azide groups decompose to form nitrenes that act as cross-linkers. mdpi.com By carefully controlling the concentration of the disulfonyl azide, instead of extensive cross-linking to form a network, a controlled level of branching can be achieved. Size exclusion chromatography has confirmed the formation of a high molecular weight fraction with long-chain branches in polyethylene modified with this compound. mdpi.com The introduction of long-chain branches can significantly improve the processing properties and melt strength of polymers. mdpi.com For instance, in metallocene-synthesized high-density polyethylene (HDPE), the addition of this compound at concentrations above 100 ppm resulted in detectable long-chain branching, leading to increased zero shear viscosity and shear thinning behavior. mdpi.com
| Polymer | Functionalization Agent | Concentration | Effect on Polymer Structure | Impact on Properties | Reference |
| High-Density Polyethylene (HDPE) | This compound | >100 ppm | Formation of long-chain branched high molecular weight fraction | Increased zero shear viscosity and shear thinning | mdpi.com |
Surface Modification and Network Attachment
Sulfonyl azide chemistry provides a versatile method for surface modification and the attachment of polymer networks to substrates. researchgate.net Copolymers containing thermally reactive sulfonyl azide groups can be spin-coated onto a surface. researchgate.net Upon heating, the sulfonyl azide decomposes to form nitrenes. researchgate.net These nitrenes not only cross-link the polymer chains within the film but also react with C-H bonds on the substrate surface, resulting in the covalent attachment of the polymer network to the substrate. researchgate.net This technique allows for the creation of stable, thin polymer films with tailored properties on a variety of surfaces. researchgate.net The process can also be integrated into techniques like hot-embossing to create dimensionally stable microstructures. researchgate.net
Formation of Polymeric Nanoparticles via Intramolecular Cross-linking
A significant application of sulfonyl azides, including this compound, in materials science is the synthesis of polymeric nanoparticles through the intramolecular collapse of single polymer chains. researchgate.net This technique offers a novel approach to creating well-defined, nano-sized polymer structures. The fundamental principle involves functionalizing linear copolymers with sulfonyl azide groups. researchgate.net
The process is typically initiated by heating the sulfonyl azide-functionalized polymer in a dilute solution. researchgate.net The thermal energy causes the sulfonyl azide groups (-SO₂N₃) to decompose, leading to the extrusion of nitrogen gas (N₂) and the formation of highly reactive sulfonyl nitrene intermediates. researchgate.net These nitrene species are highly reactive and can undergo various reactions, most notably insertion into carbon-hydrogen (C-H) bonds along the polymer backbone. researchgate.net
In a dilute solution, the polymer chains are isolated, promoting intramolecular reactions over intermolecular ones. The nitrene insertion into C-H bonds of the same polymer chain creates covalent cross-links, causing the linear chain to fold and collapse upon itself. researchgate.net This process results in the formation of a compact, globular nanoparticle, often referred to as a single-chain nanoparticle (SCNP). A significant reduction in the hydrodynamic volume is observed when the initial random coil of the linear polymer transforms into the corresponding nanoparticle. researchgate.net
The key advantage of this method is the ability to control the size of the resulting nanoparticles. Research has demonstrated that the final diameter of the nanoparticles can be systematically controlled by two main parameters of the precursor polymer: its molecular weight and the concentration of the sulfonyl azide groups incorporated into its structure. researchgate.net
| Parameter | Influence on Nanoparticle Size |
| Precursor Polymer Molecular Weight | Higher molecular weight generally leads to larger nanoparticle diameters. |
| Content of Sulfonyl Azide Groups | A higher percentage of azide groups results in a greater degree of intramolecular cross-linking, leading to more compact and smaller nanoparticles. |
The morphology and dimensions of these nanoparticles are typically characterized using advanced imaging and scattering techniques, including Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and Dynamic Light Scattering (DLS). researchgate.net While this method often requires high temperatures (190-200 °C) for thermal decomposition of the sulfonyl azide, it presents a powerful strategy for fabricating bespoke nanoparticles from a variety of polymer precursors. researchgate.net
Role in Photoresist Systems and Lithography (General Azide Chemistry Context)
Organic azides are crucial components in photolithography, where they function as photo-crosslinkers in photoresist formulations. nih.gov Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in the fabrication of microelectronics and other microdevices. Difunctional azide molecules, in particular, are widely employed as crosslinkers in these systems. nih.gov
The functionality of azides in photoresists is based on their ability to decompose upon exposure to ultraviolet (UV) light. nih.gov This photochemical decomposition mirrors the thermal process, converting the azide groups into highly reactive nitrene intermediates with the liberation of nitrogen gas. nih.gov
In a photoresist system, a polymer matrix is blended with a photoactive compound, such as a bis(azide). When a thin film of this photoresist is applied to a substrate (e.g., a silicon wafer) and selectively exposed to UV light through a photomask, the azide groups in the illuminated regions decompose. The resulting nitrene species react rapidly with the surrounding polymer chains. nih.gov The highly reactive nitrenes can insert into C-H bonds or add across C=C double bonds within the polymer matrix, forming stable covalent cross-links. nih.gov
This cross-linking process creates a three-dimensional network structure within the exposed areas of the polymer film. nih.gov The formation of this network dramatically alters the material's properties, most importantly its solubility in a developer solvent. This principle is the basis for negative-tone photoresists.
| Step | Process | Mechanism | Outcome |
| 1. Coating | A polymer is mixed with an azide-based photo-crosslinker and spin-coated onto a substrate. | A uniform, thin film of photosensitive material is created. | Substrate is prepared for patterning. |
| 2. Exposure | The film is selectively irradiated with UV light through a photomask. | Azide groups in the exposed areas decompose to form highly reactive nitrenes. | A latent image of cross-linkable sites is formed. |
| 3. Cross-linking | Nitrenes react with the polymer matrix. | Covalent bonds form between polymer chains, creating a network. | Exposed regions become cross-linked. |
| 4. Development | The substrate is washed with a developer solvent. | The unexposed, un-cross-linked polymer dissolves, while the cross-linked polymer remains. | A negative pattern of the photomask is transferred to the substrate. |
The cross-linked regions become insoluble, while the unexposed regions remain soluble and are washed away during the development step. This leaves a negative-tone pattern of the mask on the substrate. The excellent thermal stability and resistance to dry etching of the resulting cross-linked polymer make azide-based photoresists highly effective in manufacturing processes. google.com
Analytical and Computational Approaches in Benzene 1,3 Disulfonyl Azide Research
Spectroscopic Characterization of Decomposition and Reaction Products
Spectroscopic methods are indispensable for identifying the products and intermediates that arise from the decomposition of Benzene-1,3-disulfonyl azide (B81097).
Thermal analysis provides critical insights into the stability and decomposition behavior of Benzene-1,3-disulfonyl azide (1,3-BDSA). Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the temperatures at which decomposition occurs and the associated energy changes.
Studies have shown that the thermal decomposition of 1,3-BDSA proceeds via the loss of nitrogen gas (N₂) to form highly reactive sulfonyl nitrenes. acs.orgresearchgate.net The decomposition characteristics, however, are significantly influenced by the surrounding medium. When pure 1,3-BDSA is heated, the decomposition is complex and can lead to the formation of undesirable byproducts. acs.orgresearchgate.net In contrast, when 1,3-BDSA is dispersed within a polyolefin matrix, it exhibits a first-order reaction kinetic, decomposing with a half-life of approximately 25.7 seconds at 200°C. acs.orgresearchgate.net This controlled decomposition is vital for its application as a cross-linking agent. acs.orgresearchgate.net
| Condition | Primary Decomposition Products | Secondary/Unwanted Products | Kinetic Profile (in Polyolefin) | Reference |
|---|---|---|---|---|
| Pure 1,3-BDSA | Benzene-1,3-disulfonyl dinitrene | Sulfur dioxide (SO₂), Benzene (B151609) | N/A (Complex decomposition) | acs.orgresearchgate.net |
| 1,3-BDSA in Polyolefin | Benzene-1,3-disulfonyl dinitrene | Minimized | First-order reaction | acs.orgresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile products generated during the thermal decomposition of this compound. Analysis of the gaseous products from the decomposition of pure 1,3-BDSA confirms the formation of unwanted byproducts, including sulfur dioxide (SO₂) and benzene. acs.orgresearchgate.net The presence of these molecules indicates that under certain conditions, the decomposition pathway involves fragmentation of the aromatic ring and the sulfonyl groups, which is a more complicated process than the simple extrusion of nitrogen. acs.orgresearchgate.net This underscores the importance of controlling the reaction environment to favor the desired nitrene formation for applications like polymer cross-linking. acs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. While it is routinely used to characterize the stable final products of reactions involving sulfonyl azides, its application in directly characterizing the highly reactive sulfonyl nitrene intermediates is challenging due to their short lifetimes. acs.orgnih.govacs.orgnih.gov
However, NMR is crucial for monitoring the progress of reactions and identifying more stable intermediates along a reaction pathway. For instance, in related studies of SuFEx (Sulfur Fluoride (B91410) Exchange) reactions involving benzene-1,3-disulfonyl fluoride (a close derivative), ¹H NMR analysis was instrumental in identifying and monitoring the formation and consumption of a key bis-sulfonate intermediate over time. nih.govresearchgate.net In photocatalytic reactions, running the experiment in a deuterated solvent within an NMR tube allows for real-time monitoring of the reaction's efficiency and product formation. acs.org Therefore, while direct detection of the benzene-1,3-disulfonyl dinitrene intermediate via NMR is not typical, the technique is invaluable for analyzing reaction kinetics and identifying precursor and successor species in the reaction mechanism.
Computational Chemistry Studies of this compound Reactivity
Computational chemistry provides a theoretical lens to investigate the fleeting and highly energetic species involved in the reactions of this compound, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has become a standard tool for elucidating the complex reaction mechanisms of sulfonyl azides. researchgate.netbeilstein-archives.org By calculating the energies of reactants, transition states, intermediates, and products, researchers can map out the potential energy surface of a reaction and determine the most favorable pathway.
For the broader class of benzenesulfonyl azides, DFT calculations have been employed to investigate their reactions, such as the formation of aziridines from alkenes. beilstein-archives.org These studies often compare two primary competing mechanisms:
Direct Nitrene Formation: The initial step is the thermal or photochemical cleavage of the azide to release N₂ and form a sulfonyl nitrene intermediate, which then reacts with the substrate (e.g., C-H insertion or addition to an alkene). beilstein-archives.org
[3+2] Cycloaddition: The azide acts as a 1,3-dipole, reacting with a dipolarophile (like an alkene) to form a triazoline intermediate, which subsequently collapses by extruding N₂ to yield the final product. beilstein-archives.org
DFT calculations, for example at the M06-2X/6-311G+(d,p) level of theory, can quantify the activation barriers for each step. Studies on benzenesulfonyl azide reacting with an oxabicyclic alkene revealed that the initial [3+2] cycloaddition pathway has a significantly lower activation barrier than the initial cleavage to form the nitrene, suggesting the cycloaddition mechanism is kinetically favored in that specific reaction. beilstein-archives.org
| Reaction Pathway | Elementary Step | Calculated Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Initial cycloaddition to form triazoline | 10.2 - 17.3 | beilstein-archives.org |
| Dinitrogen extrusion from triazoline | 32.3 - 38.6 | beilstein-archives.org | |
| Nitrene Insertion | Initial N₂ extrusion to form nitrene | 38.9 | beilstein-archives.org |
Note: Data is for the representative benzenesulfonyl azide and serves to illustrate the computational approach.
Upon decomposition, this compound is expected to form a dinitrene species (benzene-1,3-diylbis(sulfonylnitrene)). Computational modeling is essential for understanding the electronic structure of these sulfonyl nitrenes, which dictates their subsequent reactivity. researchgate.net
Quantum chemical calculations predict that sulfonyl nitrenes possess a triplet ground state (³A″). researchgate.net This is a diradical state, which explains the characteristic reactivity of these species, such as their ability to perform C-H bond insertion reactions, a key step in the cross-linking of polyolefins. acs.orgresearchgate.net In addition to the triplet ground state, there are higher-energy singlet states (an open-shell ¹A″ and a closed-shell ¹A'). The energy gap between these states (the singlet-triplet gap) is a critical parameter that influences the nitrene's reaction selectivity. Visible-light-mediated energy transfer has been explored as a method to generate triplet nitrenes, which exhibit different reactivity profiles compared to singlet nitrenes, enabling transformations like the synthesis of N-sulfonyl sulfilimines. chemrxiv.orgchemrxiv.org Computational studies help to rationalize these different reaction pathways and predict the behavior of the nitrene based on its electronic state. chemrxiv.orgchemrxiv.org
Conformational Analysis and Energetic Profiles
While computational tools and methods such as Density Functional Theory (DFT) are commonly employed to investigate the conformational landscapes of molecules, no published research applying these techniques to this compound could be identified. Such a study would be necessary to determine the preferred spatial arrangements of the two sulfonyl azide substituents on the benzene ring and to quantify the energy differences between various rotational conformers.
Therefore, it is not possible to provide detailed research findings or data tables on the conformational analysis and energetic profiles of this compound at this time.
Future Prospects and Emerging Research Avenues for Benzene 1,3 Disulfonyl Azide
Development of Novel Synthetic Transformations
The bifunctional nature of benzene-1,3-disulfonyl azide (B81097), featuring two reactive sulfonyl azide groups, presents a fertile ground for the development of novel synthetic transformations. Research is moving beyond its traditional use, exploring its potential in modern synthetic strategies, including click chemistry and multicomponent reactions.
Sulfonyl azides are well-established as versatile reagents for various chemical transformations, including diazo-transfer reactions and the synthesis of N-sulfonylated compounds. organic-chemistry.orgacs.org A recent development in this area is the base-mediated coupling of benzenesulfonyl azides with proline to create proline-derived benzenesulfonamides, a reaction that is atom-economical and tolerant of various functional groups. acs.orgnih.gov
Furthermore, the core benzene-1,3-disulfonyl structure is proving valuable in the broader context of "click chemistry," a class of reactions known for their reliability and high yields. nih.gov A robust and scalable method for synthesizing alkyl azides from alcohols has been developed using the related compound, benzene-1,3-disulfonyl fluoride (B91410) (BDSF), in conjunction with trimethylsilyl azide. nih.govresearchgate.net This SuFEx (Sulfur Fluoride Exchange) driven deoxyazidation highlights the utility of the benzene-1,3-disulfonyl scaffold as a platform for developing new, efficient, and selective reactions. nih.gov Future work will likely focus on adapting benzene-1,3-disulfonyl azide itself for similar one-pot, multicomponent strategies, expanding the toolkit available to synthetic chemists for creating complex molecules with high efficiency.
Integration into Advanced Functional Materials
A significant and promising research avenue for this compound is its use as a cross-linking agent to create advanced functional materials with tailored properties. researchgate.net Upon thermal activation, the azide groups decompose to release nitrogen gas, generating highly reactive sulfonyl nitrene species. nih.gov These nitrenes can readily insert into the carbon-hydrogen (C–H) bonds of polymer chains, forming stable covalent cross-links that modify the material's mechanical and thermal properties. researchgate.net
This property has been effectively demonstrated in the cross-linking of polyolefins, such as polypropylene (PP). researchgate.net Studies have shown that this compound is well-suited for processing with polyolefins, efficiently inducing cross-linking without causing polymer degradation. The decomposition within a polyolefin matrix follows first-order kinetics, making the cross-linking process predictable and controllable. researchgate.net
| Property | Value | Conditions |
| Decomposition Half-life | 25.7 seconds | In polyolefin at 200°C researchgate.net |
| Reaction Type | First-order | In polyolefin matrix researchgate.net |
| Cross-linking Mechanism | C–H bond insertion by sulfonyl nitrene | Thermal decomposition researchgate.net |
| Effect on Polypropylene | Cross-linking verified with no signs of polymer decomposition | SEC analysis researchgate.net |
This table summarizes the key kinetic and mechanistic data for the cross-linking of polyolefins using this compound.
The application of organic bisazides was a cornerstone in the development of the first photoresists, which are critical to the semiconductor industry. nih.gov Emerging research continues to build on this foundation, exploring the use of this compound and similar molecules in fabricating thermosets and enhancing the stability and efficiency of polymer-based devices like organic solar cells and LEDs. nih.gov
Theoretical Predictions for Enhanced Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the complex reactivity of sulfonyl azides. dntb.gov.uabeilstein-archives.org Theoretical studies provide deep mechanistic insights that can guide the development of new reactions with enhanced control over product outcomes. beilstein-archives.org
For benzenesulfonyl azides reacting with alkenes, two primary competing pathways are often considered:
A [3+2] cycloaddition to form a triazoline intermediate, which then loses nitrogen. beilstein-archives.org
An initial cleavage of dinitrogen to form a highly reactive nitrene intermediate, which then reacts with the alkene. beilstein-archives.org
DFT calculations have shown that the [3+2] cycloaddition pathway is often kinetically favored over the initial formation of the nitrene. beilstein-archives.org For instance, in the reaction with oxabicyclic alkenes, the activation barrier for the initial cycloaddition is significantly lower than that for nitrogen extrusion from the sulfonyl azide itself. beilstein-archives.org This finding is crucial as it allows researchers to predict reaction conditions that favor one pathway over another.
| Reaction Pathway | Calculated Activation Barrier (kcal/mol) |
| [3+2] Cycloaddition (Exo) | 10.2 |
| [3+2] Cycloaddition (Endo) | 17.3 |
| Initial Dinitrogen Cleavage (Nitrene Formation) | 38.9 |
This table presents the calculated activation barriers for the competing pathways in the reaction of benzenesulfonyl azide with an oxabicyclic alkene, as determined by DFT studies. beilstein-archives.org
Moreover, these theoretical models can investigate the influence of substituents on the benzene (B151609) ring. beilstein-archives.org By adding electron-donating or electron-withdrawing groups, it is possible to tune the energetics of the reaction pathways, thereby controlling the diastereoselectivity of the final products. beilstein-archives.org Future research will likely employ these predictive models to design bespoke sulfonyl azide reagents for highly selective transformations and to explore reaction pathways with novel substrates that have not yet been tested experimentally. researchgate.netnih.gov
Q & A
Q. What is a reliable synthetic route for Benzene-1,3-disulfonyl azide from its dichloride precursor?
this compound can be synthesized via nucleophilic substitution of Benzene-1,3-disulfonyl dichloride (CAS 585-47-7) with sodium azide (NaN₃). A typical method involves reacting the dichloride (1 mmol) with excess NaN₃ (3 mmol) in a polar aprotic solvent like acetone or DMF under inert conditions at 50–60°C for 12–24 hours. The reaction progress is monitored by TLC, and the product is purified via recrystallization or column chromatography .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the aromatic sulfonyl azide structure, with characteristic shifts for sulfonyl groups (δ ~130–140 ppm in ¹³C) and azide peaks in IR (~2100 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF provides molecular ion peaks matching the theoretical mass (e.g., calculated for C₆H₄N₆O₄S₂: 296.0 g/mol).
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, as demonstrated for similar sulfonyl-containing compounds .
Q. What safety protocols are essential when handling this compound?
this compound is thermally unstable and shock-sensitive, classified as hazardous due to potential explosive decomposition . Key precautions include:
- Using blast shields and remote handling tools.
- Storing at ≤ –20°C in a desiccated, dark environment.
- Avoiding contact with heavy metals or reducing agents.
- Employing PPE (lab coat, gloves, face shield) and working in a fume hood.
Advanced Research Questions
Q. How can this compound be integrated into Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for polymer crosslinking?
The azide groups in this compound undergo CuAAC with terminal alkynes to form stable triazole linkages. A standard protocol involves:
- Dissolving the azide (1 mmol) and alkyne (1.2 mmol) in a 1:1 acetone/water mixture.
- Adding CuSO₄·5H₂O (0.2 mmol) and sodium ascorbate (0.1 mmol) as a catalytic system.
- Stirring at RT for 10–12 hours, followed by precipitation or chromatography . This method is applicable to synthesizing crosslinked polymers or functionalized metal-organic frameworks (MOFs) for gas storage .
Q. What are the challenges in analyzing thermal decomposition products of this compound, and how can they be mitigated?
Thermal decomposition (e.g., via TGA-DSC) releases N₂ gas and sulfonic acid derivatives, which can complicate analysis. Strategies include:
- Coupling TGA with mass spectrometry (TGA-MS) to identify gaseous byproducts (e.g., N₂, SO₂).
- Conducting controlled pyrolysis in an inert atmosphere to isolate intermediates.
- Comparing results with related sulfonyl fluorides, which exhibit similar decomposition pathways (e.g., release of HF in Benzene-1,3-disulfonyl fluoride) .
Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?
Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurities. Resolution methods include:
- Multi-technique validation : Cross-checking NMR, IR, and HRMS data.
- Dynamic NMR : Probing temperature-dependent conformational changes.
- Crystallographic analysis : Resolving ambiguous structures via single-crystal XRD, as seen in cadmium(II) MOF studies .
- Computational modeling : DFT calculations to predict and match spectroscopic signatures .
Methodological Considerations
- Synthetic Optimization : Varying solvent polarity (e.g., DMF vs. THF) and reaction time can improve azide substitution yields.
- Hazard Mitigation : Small-scale reactions (<100 mg) reduce risks of uncontrolled exothermic decomposition .
- Application Scope : The dual sulfonyl-azide functionality enables use in click chemistry, energetic materials, and porous material synthesis, but reactivity must be balanced against stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
